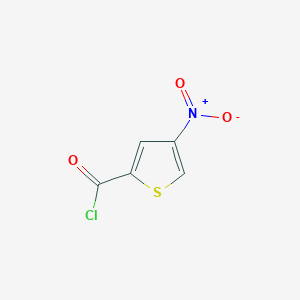
4-Nitrothiophene-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrothiophene-2-carbonyl chloride is a chemical compound belonging to the thiophene family, characterized by a five-membered ring containing a sulfur atom. This compound is notable for its applications in various fields, including medicinal chemistry and material science. Its molecular structure includes a nitro group (-NO2) and a carbonyl chloride group (-COCl) attached to the thiophene ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrothiophene-2-carbonyl chloride typically involves the nitration of thiophene derivatives followed by chlorination. One common method includes the nitration of thiophene to produce 4-nitrothiophene, which is then subjected to chlorination using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitrothiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Substitution: Formation of 4-nitrothiophene-2-carboxamides or 4-nitrothiophene-2-carboxylates.
Reduction: Formation of 4-aminothiophene-2-carbonyl chloride.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
4-Nitrothiophene-2-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the development of bioactive molecules with potential therapeutic properties.
Medicine: Investigated for its role in the synthesis of anti-inflammatory, antimicrobial, and anticancer agents.
Mecanismo De Acción
The mechanism of action of 4-Nitrothiophene-2-carbonyl chloride is primarily based on its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, making it a key site for nucleophilic attack, leading to the formation of various derivatives. The nitro group, being an electron-withdrawing group, influences the reactivity of the thiophene ring, making it more susceptible to electrophilic substitution reactions .
Comparación Con Compuestos Similares
- 4-Nitrothiophene-2-carboxylic acid
- 4-Nitrothiophene-2-carboxamide
- 4-Nitrothiophene-2-carboxylate esters
Comparison: 4-Nitrothiophene-2-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity compared to its carboxylic acid, carboxamide, and ester counterparts.
Propiedades
Número CAS |
67998-17-8 |
|---|---|
Fórmula molecular |
C5H2ClNO3S |
Peso molecular |
191.59 g/mol |
Nombre IUPAC |
4-nitrothiophene-2-carbonyl chloride |
InChI |
InChI=1S/C5H2ClNO3S/c6-5(8)4-1-3(2-11-4)7(9)10/h1-2H |
Clave InChI |
VJMMHJLOQNVXJW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1[N+](=O)[O-])C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















